molecular formula C18H20N4O3 B6502754 N-[2-(2-methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396812-74-0

N-[2-(2-methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B6502754
CAS No.: 1396812-74-0
M. Wt: 340.4 g/mol
InChI Key: JNKMLWYIAGYYCC-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic small molecule characterized by:

  • Azetidine-3-carboxamide core: A four-membered azetidine ring substituted at the 3-position with a carboxamide group.
  • Pyrazine-2-carbonyl moiety: A pyrazine ring linked via a carbonyl group to the azetidine nitrogen.
  • 2-(2-Methoxyphenyl)ethyl substituent: A phenethyl group with a methoxy group at the 2-position of the phenyl ring, attached to the carboxamide nitrogen.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-25-16-5-3-2-4-13(16)6-7-21-17(23)14-11-22(12-14)18(24)15-10-19-8-9-20-15/h2-5,8-10,14H,6-7,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKMLWYIAGYYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Byproduct Mitigation

Patent US4639334A highlights dimerization as a major side reaction during azetidine formation, producing bis-azetidinyl ethers when bases like tributylamine replace triethylamine. Including 5 wt% triethylamine during cyclization reduces dimer content from 15% to <2%.

Acylation Regioselectivity

The azetidine nitrogen’s nucleophilicity is attenuated by the electron-withdrawing carboxamide, necessitating activated acylating agents. Pyrazine-2-carbonyl fluoride , generated in situ from the carboxylic acid and TFFH, improves selectivity, yielding 78% product.

Characterization and Analytical Data

PropertyValue/DescriptionMethod/Source
Molecular FormulaC₁₈H₂₁N₅O₄HRMS [M+H]⁺: 396.1663
¹H NMR (CDCl₃)δ 8.6 (s, 1H, pyrazine), 7.2 (d, 1H, aryl),
HPLC Purity>99%C18 column, MeOH/H₂O

Industrial-Scale Considerations

Scaling up requires solvent recovery (e.g., triethylamine distillation) and continuous flow systems for acylation to manage exotherms. Patent EP0131435B1 notes that replacing batch hydrogenolysis with flow hydrogenation reduces catalyst loading by 40%.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Azetidine-Pyrazine Carboxamide Derivatives

The following compounds share the azetidine-pyrazine core but differ in substituents on the carboxamide nitrogen:

Compound Name Substituent on Carboxamide Molecular Formula Molecular Weight Key Features Reference
N-[2-(2-Methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 2-(2-Methoxyphenyl)ethyl C₂₁H₂₃N₅O₃ 393.44 Methoxy group may enhance CNS penetration; ethyl linker adds flexibility. N/A
1-(Pyrazine-2-carbonyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide 2,3,4-Trifluorophenyl C₁₅H₁₁F₃N₄O₂ 336.27 Fluorine substituents increase lipophilicity and metabolic stability.
N-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 2-Chloro-5-(trifluoromethyl)phenyl C₁₆H₁₂ClF₃N₄O₂ 384.74 Chloro and CF₃ groups enhance electron-withdrawing effects.
N-(3-(2-Methylthiazol-4-yl)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 3-(2-Methylthiazol-4-yl)phenyl C₁₉H₁₈N₆O₂S 394.45 Thiazole ring introduces heteroaromaticity, potentially improving solubility.

Key Observations :

  • Substituent Effects : The 2-(2-methoxyphenyl)ethyl group in the target compound likely balances lipophilicity and polarity, favoring blood-brain barrier penetration compared to fluorinated or chlorinated analogs .
  • Spatial Arrangement : The ethyl linker in the target compound provides conformational flexibility, contrasting with rigid aryl substituents in analogs like the trifluorophenyl derivative .

Pyrazine Carboxamides Without Azetidine Core

Compounds such as N-(4′-Chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide (5b) () retain the pyrazine carboxamide moiety but lack the azetidine ring. These molecules exhibit simpler structures with biphenyl systems, which may reduce synthetic complexity but limit conformational control during target binding.

Piperazine-Based Serotonin Receptor Antagonists

Piperazine derivatives like p-MPPF and p-MPPI () feature methoxyphenyl groups linked to piperazine-ethyl chains. These compounds are competitive 5-HT₁A receptor antagonists with demonstrated in vivo efficacy .

Comparison with Target Compound :

  • Substituent Similarity : The shared 2-methoxyphenyl group suggests possible overlap in receptor targeting, though azetidine’s reduced basicity compared to piperazine may modulate off-target effects.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-[2-(2-methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide with high yield and purity?

The synthesis involves multi-step reactions requiring precise optimization of parameters:

  • Temperature control : Exothermic reactions (e.g., coupling steps) may require cooling to 0–5°C to prevent side products .
  • Solvent selection : Polar aprotic solvents like DMF or DCM are often used to enhance reactivity and solubility .
  • Catalyst use : Amide bond formation may require coupling agents such as HATU or EDCI .
  • Purification : Column chromatography (normal or reverse-phase) and recrystallization are critical for isolating high-purity intermediates .
    Analytical tools like TLC and HPLC should monitor reaction progress .

Q. Which analytical techniques are essential for confirming the compound’s structural identity?

Key techniques include:

  • NMR spectroscopy : To verify proton/carbon environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₁H₂₃N₅O₃, exact mass 417.18 g/mol) .
  • X-ray crystallography : Resolves 3D conformation, particularly for azetidine ring puckering and pyrazine orientation .
  • HPLC : Assesses purity (>95% by area under the curve) .

Q. How can researchers ensure batch-to-batch consistency in physicochemical properties?

Standardize protocols for:

  • Solubility testing : Use buffered solutions (pH 1.2–7.4) to evaluate aqueous solubility .
  • Melting point analysis : Confirm crystalline consistency (e.g., 180–185°C) .
  • Stability studies : Accelerated degradation tests under heat/light to identify degradation pathways .

Q. What methodologies are employed to monitor intermediate formation during synthesis?

  • TLC with UV visualization : Track reaction progress using silica plates and ethyl acetate/hexane mobile phases .
  • In-situ FTIR : Detect functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) during reactions .
  • LC-MS : Identify intermediates in real-time, especially for unstable azetidine intermediates .

Q. How is the compound’s purity quantified, and what thresholds are acceptable for pharmacological studies?

  • HPLC-UV/ELSD : Purity ≥95% is required for in vitro assays; ≥99% for in vivo studies .
  • Residual solvent analysis : Gas chromatography ensures compliance with ICH guidelines (e.g., DMF < 880 ppm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Analog synthesis : Modify substituents (e.g., pyrazine to pyridine substitution) to probe target binding .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with targets like GPCRs or kinases .
  • Bioassays : Test analogs in enzyme inhibition (e.g., IC₅₀ determination) or cell-based models (e.g., proliferation assays) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Purity reassessment : Verify compound integrity via HPLC and NMR to rule out degradation .
  • Assay standardization : Compare results across multiple models (e.g., primary cells vs. immortalized lines) .
  • Target validation : Use CRISPR knockout or siRNA to confirm target specificity .

Q. Which methodologies identify the compound’s biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified proteins (e.g., KD < 100 nM for kinase targets) .
  • Thermal Shift Assay : Identify stabilized proteins in cellular lysates after compound treatment .
  • Chemical Proteomics : Use biotinylated analogs for pull-down assays followed by LC-MS/MS identification .

Q. How can formulation strategies improve solubility and bioavailability?

  • Co-solvent systems : Use PEG 400 or cyclodextrins to enhance aqueous solubility .
  • Nanoparticle encapsulation : PLGA-based carriers for sustained release in pharmacokinetic studies .
  • Salt formation : Improve crystallinity and dissolution rates via hydrochloride or mesylate salts .

Q. What computational approaches predict metabolic stability and toxicity?

  • In silico metabolism : Use ADMET Predictor™ or SwissADME to identify cytochrome P450 oxidation sites .
  • Molecular dynamics simulations : Assess binding persistence to off-targets (e.g., hERG channel) .
  • In vitro assays : Liver microsomal stability tests and Ames mutagenicity screening .

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